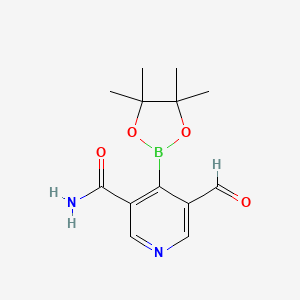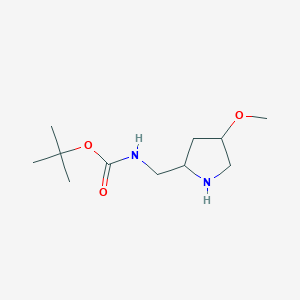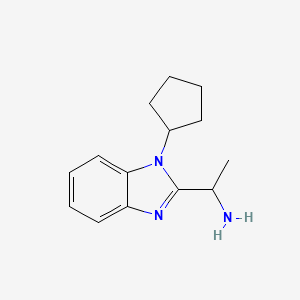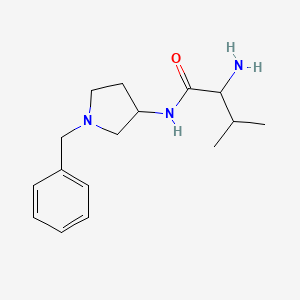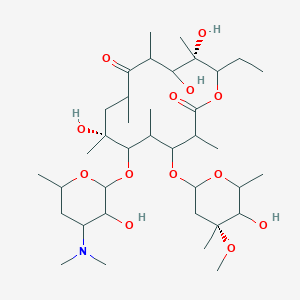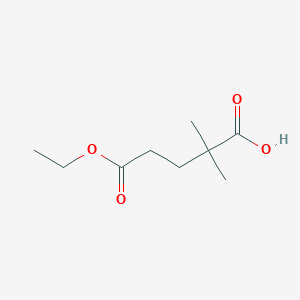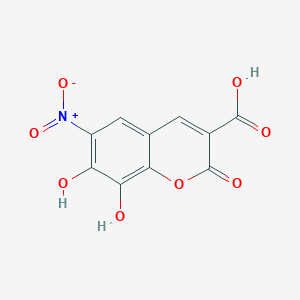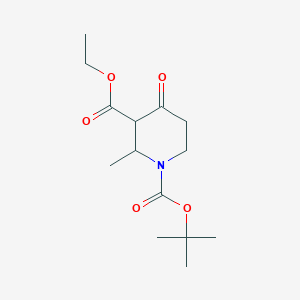
1-(1,1-Dimethylethyl) 3-ethyl 2-methyl-4-oxopiperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of tert-butyl and ethyl groups, along with the oxo and carboxylate functionalities, makes it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate may involve large-scale batch reactions with optimized parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The piperidine ring and oxo group play crucial roles in binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate
Uniqueness
O1-tert-butyl O3-ethyl 2-methyl-4-oxo-piperidine-1,3-dicarboxylate is unique due to its specific combination of tert-butyl, ethyl, and oxo groups attached to the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2-methyl-4-oxopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-6-19-12(17)11-9(2)15(8-7-10(11)16)13(18)20-14(3,4)5/h9,11H,6-8H2,1-5H3 |
InChI Key |
VBXWVMJHIZTDSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(CCC1=O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


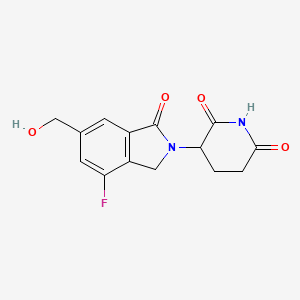
methyl}-2H-pyrrole](/img/structure/B14778183.png)

![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-methylcarbamate](/img/structure/B14778221.png)

